

ONO-8590580: A Technical Guide for Cognitive Enhancement Research

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Compound of Interest

Compound Name: ONO-8590580

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Abstract

ONO-8590580 is a novel, orally available small molecule that acts as a selective negative allosteric modulator (NAM) of the GABA-A $\alpha 5$ subunit-containing receptor. Preclinical research indicates its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known signaling pathways associated with **ONO-8590580** to support ongoing research and development in the field of cognitive enhancement.

Core Pharmacological Data

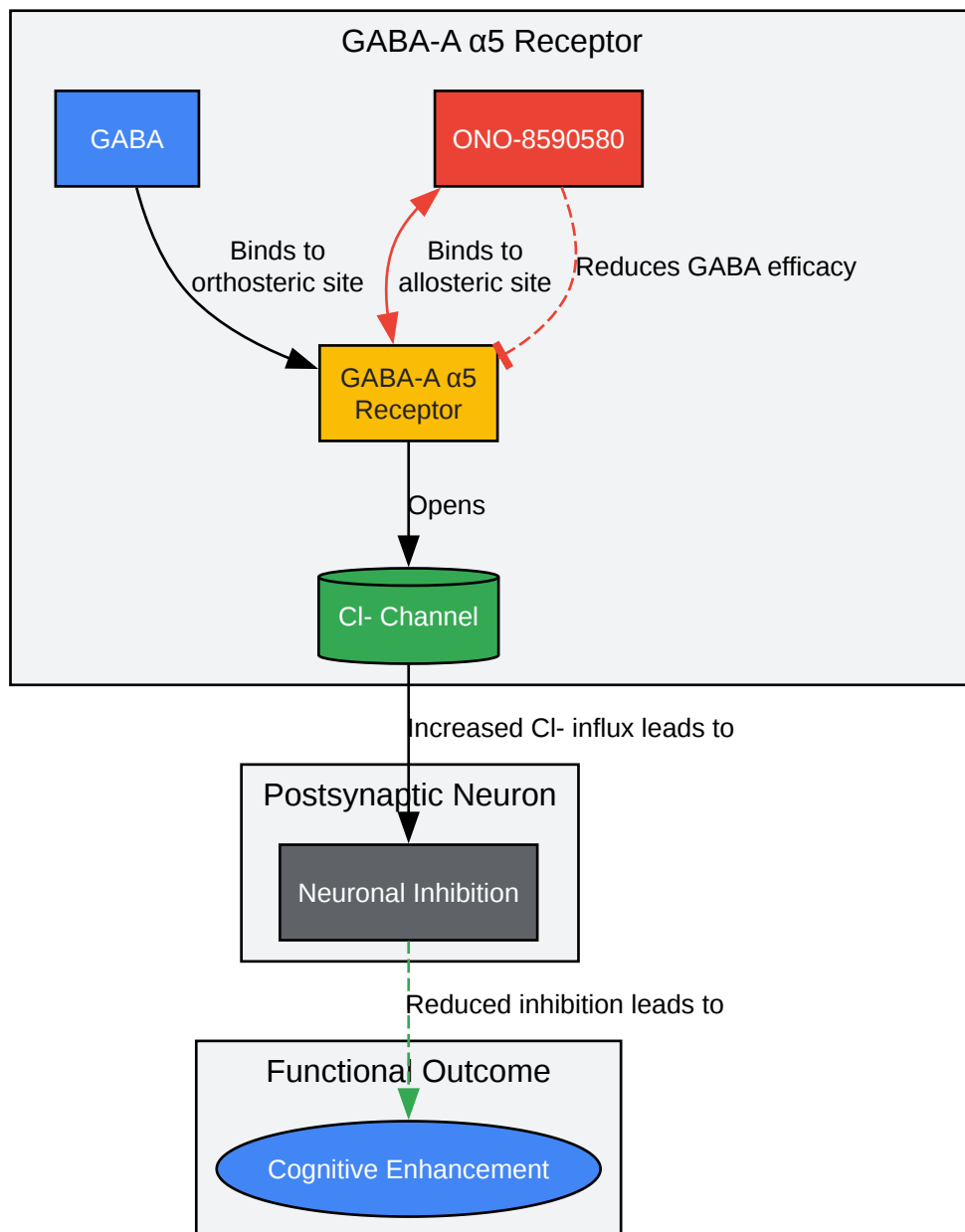
ONO-8590580 has demonstrated high affinity and functional selectivity for the GABA-A $\alpha 5$ receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory.^{[1][2][3]}

Parameter	Value	Species	Assay Type	Reference
Binding Affinity (K _i)	7.9 nM	Human (recombinant)	Radioligand Binding Assay	[1][2][3]
Functional Activity (EC ₅₀)	1.1 nM	Not Specified	GABA-induced Cl ⁻ channel activity	[1][2][3]
Maximum Inhibition	44.4%	Not Specified	GABA-induced Cl ⁻ channel activity	[1][2][3]
In Vivo Receptor Occupancy	40-90%	Rat	Not Specified	[1][3]

Mechanism of Action: GABA-A α 5 Negative Allosteric Modulation

ONO-8590580 functions as a negative allosteric modulator (NAM) at the benzodiazepine binding site of GABA-A receptors containing the α 5 subunit.[1][2][3] By binding to this site, it reduces the ability of the primary inhibitory neurotransmitter, GABA, to activate the receptor. This reduction in GABAergic inhibition in the hippocampus is hypothesized to enhance synaptic plasticity, such as long-term potentiation (LTP), and thereby improve cognitive functions like learning and memory.[1][2][4]

ONO-8590580 Mechanism of Action

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ONO-8590580 binds to an allosteric site on the GABA-A $\alpha 5$ receptor, reducing its function.

Preclinical Efficacy in Cognitive Models

ONO-8590580 has demonstrated efficacy in rodent models of cognitive impairment induced by pharmacological agents such as the NMDA receptor antagonist MK-801 and the muscarinic acetylcholine receptor antagonist scopolamine.

Model	Species	Dosing	Effect	Reference
MK-801-Induced Memory Deficit	Rat	3-20 mg/kg, p.o.	Significantly prevented memory deficit in passive avoidance test.	[1][2][3]
Scopolamine-Induced Cognitive Deficit	Rat	20 mg/kg, p.o.	Improved cognitive performance in the 8-arm radial maze test.	[1][3]
MK-801-Induced Cognitive Deficit	Rat	20 mg/kg, p.o.	Improved cognitive performance in the 8-arm radial maze test.	[1][3]

Detailed Experimental Protocols

The following are generalized protocols for the key behavioral assays used in the preclinical evaluation of **ONO-8590580**. Specific parameters may have varied in the actual studies.

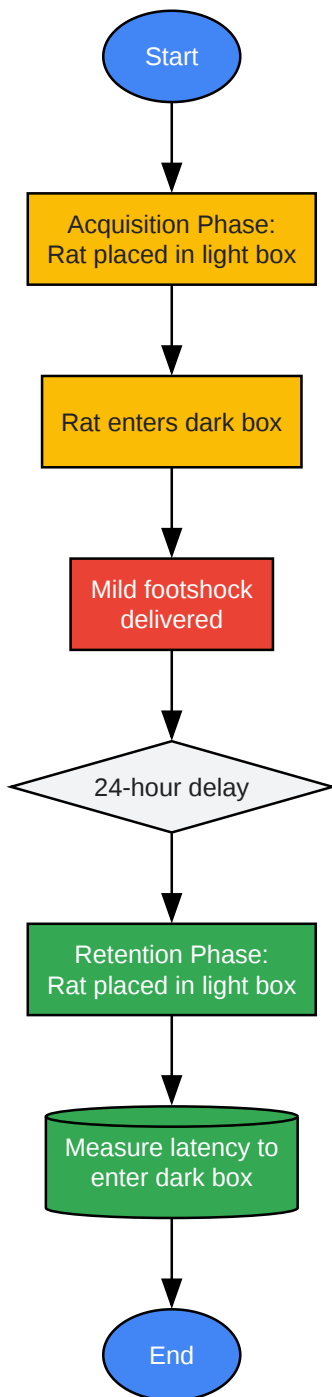
Passive Avoidance Test

This test assesses fear-motivated long-term memory.

- Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
- Procedure:

- Acquisition Phase: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild footshock is delivered.[\[5\]](#)[\[6\]](#)
- Retention Phase: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[\[5\]](#)[\[6\]](#)
- Pharmacological Intervention: **ONO-8590580** or vehicle is administered prior to the acquisition phase, and a cognitive impairing agent like MK-801 is given before the test.[\[7\]](#)

Passive Avoidance Experimental Workflow



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Workflow for the passive avoidance test.

8-Arm Radial Maze Test

This maze is used to assess spatial working and reference memory.[\[8\]](#)[\[9\]](#)

- Apparatus: An elevated central platform with eight arms radiating outwards. Some arms are baited with a food reward.[\[8\]](#)
- Procedure:
 - Habituation: Rats are familiarized with the maze and taught to find food rewards in the arms.[\[10\]](#)
 - Testing: A subset of arms is baited. The rat is placed in the center and allowed to explore the arms.
 - Metrics: Errors are recorded, such as re-entering an already visited arm (working memory error) or entering an unbaited arm (reference memory error).[\[8\]](#)
- Pharmacological Intervention: **ONO-8590580** or a comparator like donepezil is administered before the test, often in conjunction with a cognitive impairing agent like scopolamine or MK-801.[\[11\]](#)[\[12\]](#)

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[\[14\]](#)[\[16\]](#)
- Procedure: A rat is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[\[13\]](#)[\[16\]](#)
- Metrics: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in the open arms.
- Relevance to **ONO-8590580**: This test was used to demonstrate that **ONO-8590580** did not produce anxiogenic-like effects at doses effective for cognitive enhancement.[\[1\]](#)[\[2\]](#)

Pentylentetrazole (PTZ)-Induced Seizure Test

This model is used to assess the proconvulsant or anticonvulsant potential of a compound.^[17]^[18]

- Procedure: The chemical convulsant pentylentetrazole (PTZ) is administered to rodents.^[17]^[19]^[20]
- Metrics: The latency to and the severity of seizures are observed and scored.
- Relevance to **ONO-8590580**: **ONO-8590580** was shown to not have a proconvulsant effect in this model, indicating a favorable safety profile.^[1]^[2]

Safety and Tolerability

Preclinical studies have indicated that **ONO-8590580** is well-tolerated at effective doses. Notably, at a dose of 20 mg/kg (p.o.) in rats, **ONO-8590580** did not exhibit anxiogenic-like effects in the elevated plus maze test or proconvulsant effects in the pentylentetrazole-induced seizure test.^[1]^[2]

Conclusion and Future Directions

ONO-8590580 represents a promising preclinical candidate for cognitive enhancement through its selective negative allosteric modulation of GABA-A $\alpha 5$ receptors. The available data demonstrates a clear mechanism of action and efficacy in rodent models of cognitive impairment with a good safety profile. Further research is warranted to fully elucidate its therapeutic potential. As of the current date, there is no publicly available information on clinical trials for **ONO-8590580**. The progression of this compound into human studies will be a critical next step in determining its utility for treating cognitive disorders.

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